

Technical Application Note: Modular Synthesis of 3-(4-Ethylphenyl)pyrrolidine

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Compound of Interest

Compound Name: 3-(4-Ethylphenyl)pyrrolidine

Cat. No.: B12871963

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Executive Summary & Scientific Rationale

The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various monoamine transporter inhibitors and nicotinic acetylcholine receptor ligands. This application note details a robust, convergent synthesis of **3-(4-ethylphenyl)pyrrolidine** (CAS: 1082881-59-1 / HCl Salt: 1803609-53-1).

Unlike linear cyclization methods (e.g., intramolecular Dieckmann condensation), which often suffer from harsh conditions and poor regioselectivity, this protocol utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling strategy. This approach allows for the late-stage introduction of the aryl moiety onto a pre-formed pyrrolidine ring, ensuring high functional group tolerance and scalability.

Key Advantages of this Protocol:

- **Modularity:** The aryl group is introduced via boronic acid, allowing the method to be adapted for library generation.
- **Safety:** Avoids the use of high-pressure hydrogenation or highly toxic organotin reagents (Stille coupling).

- Purity: The use of the tert-butoxycarbonyl (Boc) protecting group facilitates facile purification via silica gel chromatography prior to salt formation.

Safety & Compliance Protocol (GLP Standards)

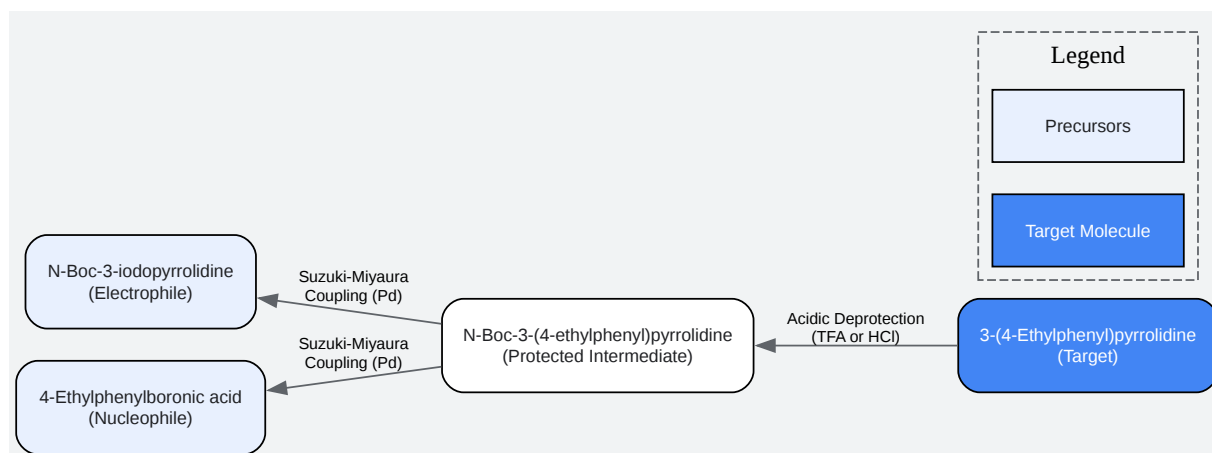
Critical Warning: This procedure involves the use of transition metal catalysts, halogenated solvents, and corrosive acids. It must be performed in a properly equipped chemical fume hood.

Hazard Class	Specific Agent	Mitigation Strategy
Corrosive	Trifluoroacetic Acid (TFA)	Use acid-resistant gloves (neoprene/nitrile); dispense in fume hood; have sodium bicarbonate neutralizer ready.
Flammable	1,4-Dioxane, Toluene	Keep away from ignition sources; ground all glassware during transfer.
Toxic	Palladium Catalysts	Weigh in a glovebox or static-free hood; avoid dust inhalation; dispose of heavy metal waste in segregated containers.
Pressure	Reaction Vessel	Although not a high-pressure reaction, refluxing solvents require properly seated condensers and inert gas (Ar/N ₂) lines to prevent pressure buildup or atmospheric contamination.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the C3-Aryl bond. The target molecule (3) is accessed via the deprotection of intermediate (2), which is formed by the coupling of commercially available N-

Boc-3-iodopyrrolidine (1) and 4-ethylphenylboronic acid.



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Figure 1: Retrosynthetic disconnection showing the convergent Suzuki coupling strategy.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(4-ethylphenyl)pyrrolidine-1-carboxylate

Objective: C-C bond formation via Pd-catalyzed cross-coupling.

Reagents:

- N-Boc-3-iodopyrrolidine (1.0 eq, 10 mmol)
- 4-Ethylphenylboronic acid (1.2 eq, 12 mmol)
- Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 0.5 mmol)
- Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol)

- Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

- Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the N-Boc-3-iodopyrrolidine, 4-ethylphenylboronic acid, and K_2CO_3 .
- Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times) to remove dissolved oxygen, which can poison the catalyst and promote homocoupling.
- Catalyst Addition: Add the $Pd(dppf)Cl_2$ catalyst under a positive stream of Argon. Immediately add the degassed solvent mixture (Dioxane/Water).
- Reaction: Attach a reflux condenser and heat the mixture to $90^\circ C$ for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting iodide should be fully consumed.
- Work-up:
 - Cool the reaction to room temperature.
 - Filter the mixture through a pad of Celite to remove palladium black; wash the pad with Ethyl Acetate (EtOAc).
 - Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL).
 - Wash combined organics with Brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purification: Purify the crude dark oil via flash column chromatography (SiO_2 , gradient 0-20% EtOAc in Hexanes).
 - Expected Yield: 75-85%
 - Appearance: Pale yellow viscous oil.

Step 2: Deprotection to 3-(4-Ethylphenyl)pyrrolidine Hydrochloride

Objective: Removal of the Boc protecting group to yield the free amine salt.

Reagents:

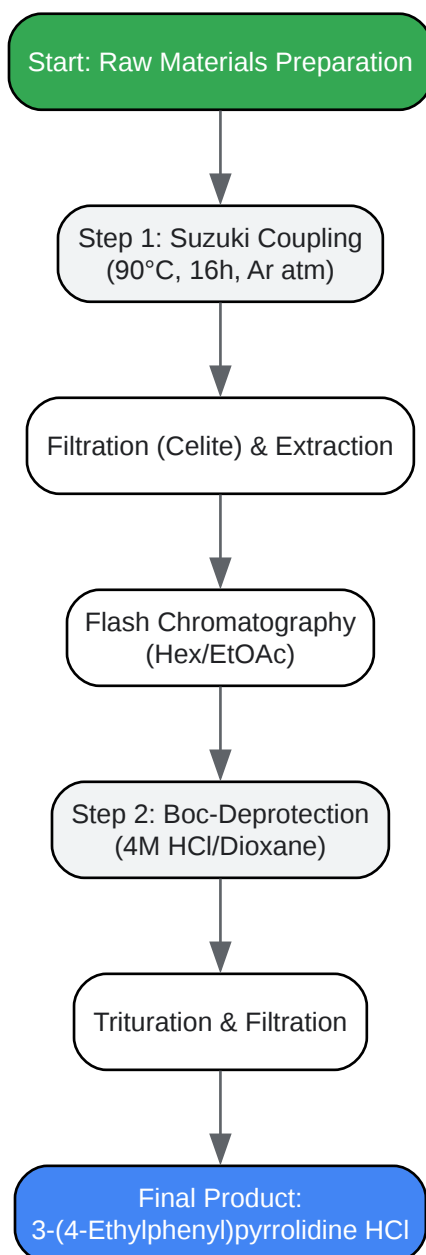
- tert-butyl **3-(4-ethylphenyl)pyrrolidine-1-carboxylate** (from Step 1)
- 4M HCl in 1,4-Dioxane (excess)
- Solvent: Dichloromethane (DCM) or Diethyl Ether

Procedure:

- **Dissolution:** Dissolve the purified intermediate (Step 1) in a minimal amount of dry DCM (approx. 5 mL per gram of substrate).
- **Acidification:** Cool the solution to 0°C in an ice bath. Add 4M HCl in Dioxane dropwise (approx. 10 eq).
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate (the amine hydrochloride salt) may begin to form. Monitor by TLC (Boc-protected amine is less polar; free amine stays at baseline).
- **Isolation:**
 - Concentrate the mixture in vacuo to remove excess HCl and solvent.
 - Triturate the resulting solid with cold Diethyl Ether to remove organic impurities.
 - Filter the solid and dry under high vacuum.
- **Characterization:**
 - ¹H NMR (DMSO-d₆): Confirm loss of the tert-butyl singlet (~1.4 ppm) and presence of the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm).

- Purity Check: HPLC >98%.

Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Analytical Data Summary (Reference Values)

Parameter	Specification	Notes
Molecular Formula	C ₁₂ H ₁₇ N (Free Base)	MW: 175.27 g/mol
Appearance	White to Off-white Solid	HCl Salt form
Solubility	Water, DMSO, Methanol	Insoluble in non-polar solvents (Hexane)
¹ H NMR Diagnostic	δ 1.18 (t, 3H), 2.58 (q, 2H)	Ethyl group signals are distinct from pyrrolidine protons.[1]
Mass Spectrometry	[M+H] ⁺ = 176.14	ESI-MS (Positive Mode)

References

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 - Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
- Pyrrolidine Scaffold in Drug Discovery
 - O'Hagan, D. "Pyrrolidines and piperidines: the alkaloid bases." Natural Product Reports, 2000.
- Commercial Availability & Data
 - Sigma-Aldrich Product Entry: **3-(4-Ethylphenyl)pyrrolidine** Hydrochloride.[1]

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Sources

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